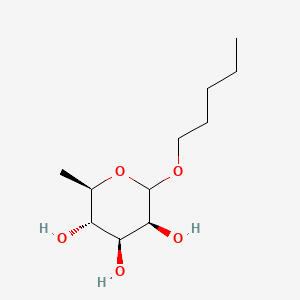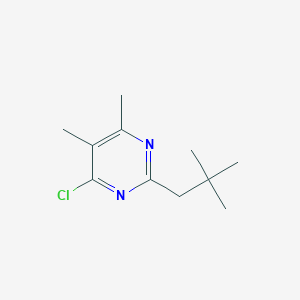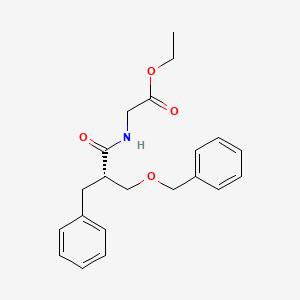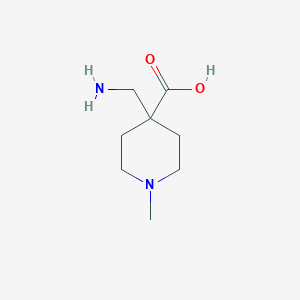
1,4-Dimethyl-1,4-azaphosphinane 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C5H12NOP and a molecular weight of 133.13 g/mol It is a member of the azaphosphinane family, characterized by the presence of a phosphorus atom within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4-azaphosphinane 4-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethylpiperazine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to other phosphorus-containing species.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction can produce phosphines or phosphine oxides .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,4-azaphosphinane 4-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-1,4-diazabicyclo[2.2.2]octane: A structurally related compound with similar chemical properties.
1,4-Dimethyl-1,4-oxazaphosphinane: Another member of the azaphosphinane family with different substituents on the ring.
Uniqueness
1,4-Dimethyl-1,4-azaphosphinane 4-oxide is unique due to its specific ring structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H14NOP |
|---|---|
Molekulargewicht |
147.16 g/mol |
IUPAC-Name |
1,4-dimethyl-1,4λ5-azaphosphinane 4-oxide |
InChI |
InChI=1S/C6H14NOP/c1-7-3-5-9(2,8)6-4-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
VYAPQMDBZDBSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCP(=O)(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13331884.png)
![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13331889.png)


amine](/img/structure/B13331915.png)




![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)


